Cardiac Inotropy: 10-30x More Potent than Histamine and Amthamine in Human Myocardium
In a direct head-to-head comparison on isolated, electrically-driven human pectinate muscle segments, impromidine demonstrated 10-30 times greater positive inotropic activity than both histamine and amthamine, establishing its superior potency in a clinically relevant human tissue model [1]. However, its maximum achievable effect was significantly lower than that of histamine, classifying it as a partial agonist in this system. This contrasts with dimaprit, which matched histamine's efficacy but was 10 times less potent [1].
| Evidence Dimension | Positive Inotropic Activity (Potency) |
|---|---|
| Target Compound Data | 10-30 times more active than histamine |
| Comparator Or Baseline | Histamine and Amthamine |
| Quantified Difference | 10- to 30-fold higher potency |
| Conditions | Isolated, electrically-driven pectinate muscle segments from human atrial appendages |
Why This Matters
This high potency allows for robust H2 receptor activation in human cardiovascular research at lower concentrations, minimizing potential non-specific effects and making it an essential tool for studying cardiac H2 receptor function.
- [1] Poli, E., Pozzoli, C., Coruzzi, G., & Bertaccini, G. (1994). Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro. General Pharmacology, 25(8), 1649-1654. View Source
